3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine”, similar compounds like “3-Chloro-6-methyl pyridazine” can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Molecular Structure Analysis
The molecular formula of “3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine” is C9H5Cl2N3O . The average mass is 242.061 Da and the monoisotopic mass is 240.980972 Da .Scientific Research Applications
Antifungal Activity
Pyridazine derivatives, including “3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine”, have been found to possess good antifungal activities . For example, some of them displayed good antifungal activities against G. zeae , F. oxysporum and C. mandshurica in preliminary antifungal activity tests .
Insecticidal Activity
Pyridazine derivatives are also known for their insecticidal properties . A series of N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives were synthesized and tested for in vitro insecticidal activity against Plutella xylostella . Some of these compounds showed >90% activity at 100 mg/L .
Plant Virucides
Many pyridazine derivatives are well known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Agents
Some pyridazine derivatives are known to act as antitumor agents . While specific studies on “3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine” are not available, it’s possible that this compound could also have antitumor properties given its structural similarity to other pyridazine derivatives.
Fungicides
Pyridazine derivatives have been used as fungicides . They are effective in controlling a variety of fungal diseases in plants .
Herbicides
Pyridazine derivatives have also been used as herbicides . They can be used to control unwanted vegetation in agricultural settings .
Mechanism of Action
Target of Action
It is suggested that it could be used in the synthesis of a p38map kinase inhibitor . The p38MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.
Mode of Action
It is known that it can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Result of Action
Its potential use in the synthesis of a p38map kinase inhibitor suggests it may have therapeutic potential in the treatment of autoimmune and inflammatory diseases .
properties
IUPAC Name |
3-chloro-6-(5-chloropyridin-3-yl)oxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-3-7(5-12-4-6)15-9-2-1-8(11)13-14-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIBPOMRSTXEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OC2=CC(=CN=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423360 |
Source
|
Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
CAS RN |
175135-61-2 |
Source
|
Record name | 3-Chloro-6-[(5-chloro-3-pyridinyl)oxy]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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